![molecular formula C22H22ClN3O4S B2841468 1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide CAS No. 867040-29-7](/img/structure/B2841468.png)
1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a quinoline-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A body of research has been dedicated to the synthesis and evaluation of derivatives similar to 1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide for potential pharmacological activities:
Inotropic Activity : Compounds structurally related to 1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide have been synthesized and assessed for their inotropic effects. Specifically, derivatives have shown to enhance stroke volume in isolated rabbit heart preparations, indicating positive inotropic activity which could be beneficial in treating heart failure conditions (Liu et al., 2009).
Antimicrobial Activity : Another line of research has focused on the antimicrobial properties of quinoline derivatives. These studies have revealed that certain quinoline compounds exhibit good to moderate activity against a variety of microorganisms, suggesting the potential of 1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide related compounds in antimicrobial applications (Özyanik et al., 2012).
Serotonin Receptor Antagonism : The research on quinoxalin-2-carboxamides, with structural similarities to the compound of interest, has demonstrated their potential as serotonin type-3 (5-HT3) receptor antagonists. This activity is crucial for developing new treatments for conditions such as irritable bowel syndrome and for managing chemotherapy-induced nausea (Mahesh et al., 2011).
Chemical Structure and Stability Studies
Studies have also explored the chemical structure and stability aspects of compounds related to 1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide:
Crystal Structure Analysis : The investigation into the crystal structure and molecular conformation of solvated analogs reveals insights into their stability and reactivity. Such studies are foundational for understanding the potential biomedical applications and for guiding the synthesis of more effective derivatives (Banerjee et al., 2002).
Polymer Synthesis : Research into the synthesis of polyamides incorporating quinoline units suggests applications in materials science, where the unique properties of these compounds can be leveraged for developing novel materials with specific functionalities (Ghaemy & Bazzar, 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
For instance, 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Pharmacokinetics
For instance, 4-Methoxybenzenesulfonyl chloride, a compound with a similar structure, has a molecular weight of 206.65 .
Result of Action
For instance, some heterocycles with one nitrogen [piperidine] have shown a significant reduction of immobility time in the mouse tail suspension test .
Action Environment
For instance, 4-Methoxybenzenesulfonyl chloride is typically stored at 2-8°C .
properties
IUPAC Name |
1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-30-16-3-5-17(6-4-16)31(28,29)20-13-25-19-7-2-15(23)12-18(19)21(20)26-10-8-14(9-11-26)22(24)27/h2-7,12-14H,8-11H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUKKIZFPUQTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide |
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